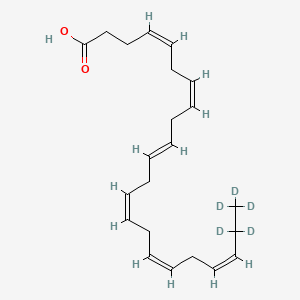
(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid is a polyunsaturated fatty acid derivative It is structurally similar to docosahexaenoic acid, a well-known omega-3 fatty acid, but with specific deuterium substitutions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Deuterium Incorporation: Introduction of deuterium atoms at specific positions using deuterated reagents.
Chain Elongation and Desaturation: Sequential elongation and desaturation of the carbon chain to achieve the desired polyunsaturated structure.
Purification: Final purification steps to isolate the target compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions and purification processes to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Various nucleophiles can be used to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroperoxides, while reduction can produce saturated fatty acids.
科学的研究の応用
(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential role in modulating biological processes, such as inflammation and cell signaling.
Medicine: Explored for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
作用機序
The mechanism of action of (4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid involves its interaction with various molecular targets and pathways. The deuterium substitutions can influence the compound’s metabolic stability and reactivity, potentially leading to altered biological effects. Key molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and oxidative stress.
類似化合物との比較
Similar Compounds
Docosahexaenoic Acid (DHA): A naturally occurring omega-3 fatty acid with similar structural features but without deuterium substitutions.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with a shorter carbon chain and fewer double bonds.
Arachidonic Acid: An omega-6 fatty acid with a similar polyunsaturated structure but different biological roles.
Uniqueness
The uniqueness of (4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid lies in its deuterium substitutions, which can enhance its stability and alter its biological effects compared to non-deuterated analogs. This makes it a valuable tool for studying the impact of isotopic substitution on chemical and biological processes.
特性
分子式 |
C22H32O2 |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
(4Z,7Z,10E,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12+,16-15-,19-18-/i1D3,2D2 |
InChIキー |
MBMBGCFOFBJSGT-LTXFXAFASA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CCC(=O)O |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
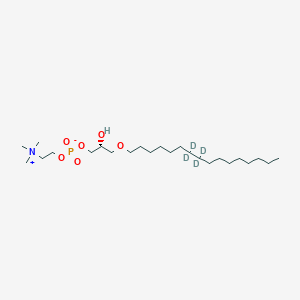
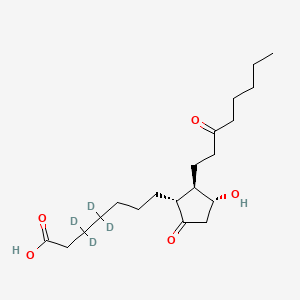

![(Z)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B10767575.png)

![Methyl 5-(4-methoxyphenyl)-4-[(E)-phenyldiazenyl]-1H-pyrazole-3-carboxylate](/img/structure/B10767584.png)
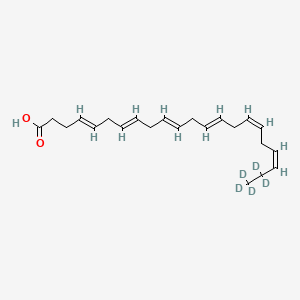
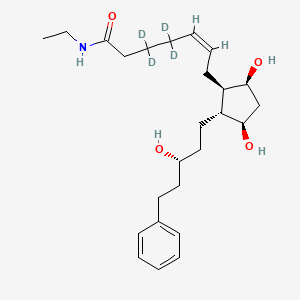
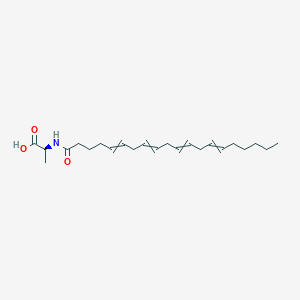
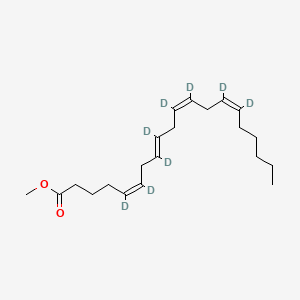

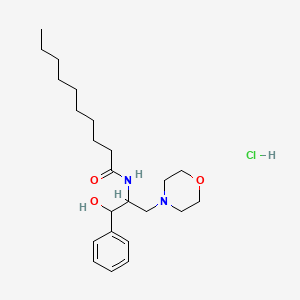
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
